molecular formula C16H20N2O3S B7143027 N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide

N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide

Cat. No.: B7143027
M. Wt: 320.4 g/mol
InChI Key: VUFQEXGNRXTBGE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide is a complex organic compound characterized by the presence of furan, thiophene, and morpholine moieties

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12-9-18(10-15(21-12)13-5-8-22-11-13)16(19)17-6-4-14-3-2-7-20-14/h2-3,5,7-8,11-12,15H,4,6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQEXGNRXTBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CSC=C2)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 2-methyl-6-thiophen-3-ylmorpholine-4-carboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane, with the reaction being carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide exerts its effects depends on its interaction with molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxamide
  • N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxylate
  • N-[2-(furan-2-yl)ethyl]-2-methyl-6-thiophen-3-ylmorpholine-4-carboxylamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and thiophene rings allows for diverse interactions with biological targets, enhancing its potential as a versatile compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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